molecular formula C18H17N3O2S B4840874 N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B4840874
M. Wt: 339.4 g/mol
InChI Key: SYLDFLWJIKGBIJ-UHFFFAOYSA-N
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Description

N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide (DATTP) is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields. DATTP is a synthetic compound that can be obtained through a simple and efficient synthesis method.

Scientific Research Applications

N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide has shown potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. Furthermore, N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide has been shown to modulate the activity of GABA receptors, which are important targets for the treatment of various neurological disorders.

Mechanism of Action

N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide is believed to exert its pharmacological effects by modulating the activity of GABA receptors. GABA receptors are ionotropic receptors that mediate the inhibitory neurotransmission in the central nervous system. N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. It has also been reported to reduce the locomotor activity and induce sedation in mice. Furthermore, N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a novel compound that has not been extensively studied. One advantage of N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide is its simple and efficient synthesis method, which allows for the production of large quantities of the compound. However, the lack of extensive studies on N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide limits its use in lab experiments.

Future Directions

There are several future directions for research on N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide. One direction is to investigate the potential therapeutic applications of N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another direction is to study the pharmacokinetics and pharmacodynamics of N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide to determine its safety and efficacy in humans. Furthermore, the development of N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide analogs with improved pharmacological properties could lead to the discovery of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a novel compound that has shown potential applications in various research fields. Its simple and efficient synthesis method allows for the production of large quantities of the compound. N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide exerts its pharmacological effects by modulating the activity of GABA receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability. Further research on N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide could lead to the discovery of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

3-methyl-N,N-bis(prop-2-enyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-4-8-21(9-5-2)18(22)13-11-14(15-7-6-10-24-15)19-17-16(13)12(3)20-23-17/h4-7,10-11H,1-2,8-9H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLDFLWJIKGBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N,N-di(prop-2-en-1-yl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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